molecular formula C11H11ClN2O4 B3373044 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea CAS No. 949259-85-2

1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea

Cat. No. B3373044
CAS RN: 949259-85-2
M. Wt: 270.67 g/mol
InChI Key: PHTWPEKCGKJOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea, also known as AG-490, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in various cellular processes, such as cell growth, differentiation, and immune response. In

Mechanism of Action

1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling events, such as gene expression, cell proliferation, and immune response.
Biochemical and Physiological Effects:
1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In immune cells, 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea suppresses cytokine production and immune response. In addition, 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea has been shown to have anti-inflammatory effects in various disease models.

Advantages and Limitations for Lab Experiments

1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of the JAK/STAT pathway, which makes it a valuable tool for investigating the role of this pathway in disease development and progression. In addition, 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea is relatively easy to synthesize and has good solubility in aqueous solutions.
However, there are also some limitations to the use of 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea in lab experiments. One major limitation is its potential off-target effects, which may lead to unintended consequences. In addition, the use of 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that may not fully mimic the natural signaling events in cells.

Future Directions

There are several future directions for the use of 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea in scientific research. One potential area of investigation is the development of more potent and selective JAK/STAT pathway inhibitors, which may have fewer off-target effects and greater therapeutic potential. Another area of research is the investigation of the role of JAK/STAT pathway in various disease models, such as autoimmune disorders and inflammatory diseases. Finally, the use of 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea in combination with other therapeutic agents may enhance its efficacy and reduce its potential side effects.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea has been extensively used in scientific research as a JAK/STAT pathway inhibitor. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and immune response. Dysregulation of this pathway has been linked to various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Therefore, 1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea has been used to investigate the role of JAK/STAT pathway in disease development and progression.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamoyl)-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-4-3-10(15)14-11(16)13-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTWPEKCGKJOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-(3-chloropropanoyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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